3-Oxo-N-(2-oxotetrahydrofuran-3-yl)hexadecanamide
Overview
Description
“3-Oxo-N-(2-oxotetrahydrofuran-3-yl)hexadecanamide” is a compound that belongs to the class of organic compounds known as n-acyl-alpha amino acids and derivatives . These are compounds containing an alpha amino acid (or a derivative thereof) which bears an acyl group at its terminal nitrogen atom . It has a molecular formula of C14H23NO4 .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a tetradecanamide backbone substituted by an oxo group at position 3 and a (3S)-2-oxotetrahydrofuran-3-yl group at the N atom . The average mass of the molecule is 269.337 Da .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular formula of C14H23NO4 and an average mass of 269.337 Da . The monoisotopic mass is 269.162720 Da .Scientific Research Applications
Synthesis of Spirocyclic 3-Oxotetrahydrofurans : A study by Moskalenko and Boev (2012) describes a general procedure for synthesizing spirocyclic 3-oxotetrahydrofurans, which have applications in developing biologically active heterocyclic compounds (Moskalenko & Boev, 2012).
Formation of 2-Oxotetrahydrofuran Derivatives : Research by McRae et al. (1943) explores the synthesis of 2-oxotetrahydrofuran-3-acetic acid and related substances, showing the versatility of 2-oxotetrahydrofuran compounds in organic synthesis (McRae et al., 1943).
Study of Enolization in 3-Oxo-tetrahydrofuran : Anteunis and Vandewalle (1971) conducted a PMR and mass spectrometry study on 3-oxo-tetrahydrofurans, revealing insights into the enolization process and its impact on the molecular structure (Anteunis & Vandewalle, 1971).
Oxidation Studies of Aryl Oxiranylmethanols : Ye et al. (2012) investigated the RuCl3/NaIO4-initiated oxidation of oxiranemethanols, leading to products like (5′-oxotetrahydrofuran-3-yl)acetic acid, highlighting the potential for synthesizing glucokinase activators (Ye et al., 2012).
Molecular Structure Analysis of U(V)(O)[N(SiMe3)2]3 : Fortier et al. (2012) analyzed the molecular and electronic structure of a uranium complex involving 3-oxotetrahydrofuran derivatives, demonstrating the compound's significance in inorganic chemistry (Fortier et al., 2012).
Design of Metal-Complex Magnets : Tamaki et al. (1992) explored the syntheses and magnetic properties of mixed-metal assemblies involving 3-oxo-tetrahydrofuran-3-yl derivatives, contributing to the field of material science (Tamaki et al., 1992).
Mechanism of Action
Target of Action
It is known that this compound belongs to the class of n-acyl-alpha amino acids and derivatives
Mode of Action
As an N-acyl-alpha amino acid derivative, it may interact with its targets through the formation of hydrogen bonds and hydrophobic interactions . The resulting changes depend on the nature of the target and the specific biochemical context.
Biochemical Pathways
N-acyl-alpha amino acids and derivatives are known to be involved in various biological processes . The downstream effects of these processes can be diverse, ranging from signal transduction to protein synthesis and metabolism.
Result of Action
As an N-acyl-alpha amino acid derivative, it may have diverse effects depending on its specific targets and the biochemical context .
Properties
IUPAC Name |
3-oxo-N-(2-oxooxolan-3-yl)hexadecanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H35NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-17(22)16-19(23)21-18-14-15-25-20(18)24/h18H,2-16H2,1H3,(H,21,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZBAMTUXUHIYCQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)CC(=O)NC1CCOC1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H35NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1071479-82-7 | |
Record name | N-(3-Oxohexadecanoyl)-DL-homoserine lactone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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